3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone
Brand Name: Vulcanchem
CAS No.: 898776-46-0
VCID: VC2301510
InChI: InChI=1S/C16H13F3O2/c1-21-12-5-2-10(3-6-12)4-7-15(20)11-8-13(17)16(19)14(18)9-11/h2-3,5-6,8-9H,4,7H2,1H3
SMILES: COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F
Molecular Formula: C16H13F3O2
Molecular Weight: 294.27 g/mol

3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone

CAS No.: 898776-46-0

Cat. No.: VC2301510

Molecular Formula: C16H13F3O2

Molecular Weight: 294.27 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone - 898776-46-0

Specification

CAS No. 898776-46-0
Molecular Formula C16H13F3O2
Molecular Weight 294.27 g/mol
IUPAC Name 3-(4-methoxyphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Standard InChI InChI=1S/C16H13F3O2/c1-21-12-5-2-10(3-6-12)4-7-15(20)11-8-13(17)16(19)14(18)9-11/h2-3,5-6,8-9H,4,7H2,1H3
Standard InChI Key ZVNRRZOTZSDNRA-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F
Canonical SMILES COC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F

Introduction

Structural Characteristics

3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone consists of two aromatic rings connected by a propiophenone linkage. The first ring contains a methoxy group at the para position (4-methoxyphenyl), while the second ring features fluorine atoms at positions 3', 4', and 5'. The compound belongs to the broader class of functionalized propiophenones, which contain a three-carbon chain with a ketone functional group connecting two aromatic rings.

The structural formula can be represented as:
C₁₆H₁₁F₃O₂

The molecular weight is approximately 292.26 g/mol, based on the atomic weights of the constituent elements.

Key Functional Groups

The compound contains several important functional groups:

Functional GroupPositionChemical Properties
Methoxy (-OCH₃)4-position on first phenyl ringElectron-donating, increases nucleophilicity
Fluorine3',4',5' positions on second phenyl ringElectron-withdrawing, increases acidity of neighboring hydrogens
Ketone (C=O)Central connecting groupElectrophilic center, susceptible to nucleophilic attack

The presence of both electron-donating (methoxy) and electron-withdrawing (trifluoro) groups creates an interesting electronic distribution that likely influences reactivity patterns and potential applications .

Physical Properties

Based on structural analysis and comparison with similar compounds in the literature, the following physical properties can be predicted:

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solidSimilar to compounds described in search results
Melting Point105-115°CBased on related fluorinated ketones
SolubilitySoluble in organic solvents (ethanol, chloroform, DMSO)Based on polarity and similar compounds
Partition Coefficient (LogP)3.5-4.2Calculated based on structural features

Synthesis Approaches

Several potential synthetic routes could be employed for preparing 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone:

Friedel-Crafts Acylation

A promising approach would involve the reaction of 4-methoxybenzene with 3',4',5'-trifluorocinnamoyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride :

  • Preparation of 3',4',5'-trifluorocinnamic acid from 3,4,5-trifluorobenzaldehyde and malonic acid

  • Conversion to the acid chloride using thionyl chloride

  • Friedel-Crafts acylation with anisole (4-methoxybenzene)

Cross-Coupling Approach

Alternatively, palladium-catalyzed coupling reactions could be employed:

  • Preparation of 1-(4-methoxyphenyl)-3-bromopropan-1-one

  • Coupling with 3,4,5-trifluorophenylboronic acid using Suzuki conditions

NucleusExpected Chemical Shifts and Patterns
¹H NMRMethoxy protons (3.8-3.9 ppm, singlet); Aromatic protons (6.9-7.9 ppm, complex patterns); Methylene protons (3.0-3.4 ppm)
¹³C NMRCarbonyl carbon (195-198 ppm); Aromatic carbons (110-165 ppm); Methoxy carbon (55-56 ppm); Methylene carbons (30-45 ppm)
¹⁹F NMRComplex patterns reflecting the 3',4',5' substitution (approximately -130 to -165 ppm)

The presence of fluorine atoms would create characteristic splitting patterns in both proton and carbon NMR spectra, similar to those observed in other fluorinated aromatic compounds described in the literature .

IR Spectroscopy

Key IR absorption bands would likely include:

  • Carbonyl stretching (1680-1700 cm⁻¹)

  • C-F stretching (1000-1350 cm⁻¹)

  • C-O-C stretching from the methoxy group (1200-1250 cm⁻¹)

  • Aromatic C=C stretching (1450-1600 cm⁻¹)

Structure-Activity Relationships

When considering potential biological activities, several structural features merit attention:

Structural FeaturePotential Impact on Activity
4-MethoxyphenylCommon in compounds with anticancer, anti-inflammatory, and antimicrobial activities
3',4',5'-Trifluoro patternMay enhance metabolic stability and binding interactions with target proteins
Propiophenone backboneProvides conformational flexibility and can interact with hydrophobic pockets in proteins

Similar compounds with different substitution patterns have demonstrated cytotoxic effects against cancer cell lines. For example, compound 4c described in the literature (1-(4-methoxyphenyl)-3-(4-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one) showed activity against MCF-7 breast cancer cells .

Crystallographic Considerations

If crystallized, 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone would likely exhibit interesting packing arrangements influenced by both C-H···F and C-H···O interactions. Based on related structures in the literature, the following crystallographic features might be observed:

  • Potential formation of C-H···O hydrogen bonds involving the carbonyl oxygen and methoxy groups

  • C-F···H interactions contributing to crystal packing

  • Dihedral angles between aromatic rings influenced by packing forces and intramolecular interactions

Similar compounds have crystallized in monoclinic or orthorhombic space groups, with Z values typically ranging from 2 to 4 .

Future Research Directions

Several promising areas for future investigation of 3-(4-Methoxyphenyl)-3',4',5'-trifluoropropiophenone include:

  • Synthesis optimization and detailed structural characterization

  • Evaluation of biological activities, particularly in comparison with related compounds lacking fluorine substituents

  • Investigation of reaction mechanisms and selectivity in nucleophilic addition reactions

  • Exploration as a building block for the synthesis of more complex molecules with potential pharmaceutical applications

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